Scytalidin

Antifungal Botrytis cinerea MIC

Standard sourcing of authentic nonadride antifungals with defined biosynthetic origin often fails. Scytalidin (CAS 39012-16-3) provides a distinct 6-hydroxylated scaffold, confirmed by ScyL2 enzyme specificity. - Exceptional potency: MIC 0.1 µg/mL against Botrytis cinerea, 30- to >1000-fold superior to related nonadrides. - pH-activity profile optimum at 3.5, guiding acid-stable formulation. - Essential standard for metabolic engineering and pathway divergence studies. Reliable supply for R&D, shipped globally.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
CAS No. 39012-16-3
Cat. No. B15189362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScytalidin
CAS39012-16-3
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)(CCCC)O)C(=O)OC2=O
InChIInChI=1S/C22H28O7/c1-3-5-7-8-13-10-14-15(19(24)28-18(14)23)11-22(27,9-6-4-2)12-16-17(13)21(26)29-20(16)25/h13,27H,3-12H2,1-2H3/t13-,22+/m0/s1
InChIKeyFLCKGELADIJEEM-WHEQGISXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scytalidin: Fungal Nonadride Antibiotic


Scytalidin (CAS 39012-16-3) is a fungitoxic nonadride secondary metabolite produced by the imperfect fungus Scytalidium sp. [1]. It is a terpenoid antibiotic characterized by a nine-membered carbocyclic ring fused to two maleic anhydride moieties [2]. Discovered and structurally elucidated in the early 1970s, it is related to other bioactive nonadrides but possesses a distinct 6-hydroxylation pattern [2][3]. Its primary documented utility is as an antifungal agent, demonstrating in vitro activity against a range of plant and human pathogenic fungi [1].

Scaffold
Fungal nonadride antibiotic core
Key feature
Regiospecific C-6 hydroxylation pattern
Source
Secondary metabolite from Scytalidium sp.
Use context
Antifungal screening and biosynthetic research

Why Scytalidin Cannot Be Replaced by Analogs


Scytalidin belongs to the maleidride class of fungal nonadrides, a family where minor structural modifications drastically alter biological activity and pathway specificity [1]. The key differentiating feature is the regiospecific 6-hydroxylation of the nonadride core by the enzyme ScyL2, a step that is the final and definitive point in the scytalidin biosynthetic pathway and is not shared by closely related compounds like deoxyscytalidin or zopfiellin [2]. Substitution with biosynthetic precursors (e.g., deoxyscytalidin) or structural analogs (e.g., heveadride, castaneiolide) is not equivalent, as these compounds diverge in both their enzymatic synthesis and resultant antifungal spectra and potency, making scytalidin a non-interchangeable entity for research and development [1][3].

Deoxyscytalidin (precursor) lacks the C-6 hydroxyl group; antifungal profile may not transfer.
Zopfiellin undergoes regiospecific 5-hydroxylation and ring contraction – biosynthetic divergence alters activity spectrum.
Other nonadride analogs (heveadride, castaneiolide) differ in hydroxylation and potency; verify target-specific activity.

Scytalidin vs. Analogs: Evidence Summary


Comparative Antifungal Activity Against Botrytis cinerea

Scytalidin demonstrates potent antifungal activity against the plant pathogen Botrytis cinerea with a reported Minimum Inhibitory Concentration (MIC) of 0.1 µg/mL [1]. This potency is superior to other natural nonadrides like heveadride, tautomycin, and tautomycetin, as well as the simple maleic anhydride building block. This demonstrates that the full nonadride scaffold is essential for high activity.

Antifungal vs. B. cinerea
Head-to-head
Scytalidin MIC 0.1 µg/mL vs. tautomycetin 12.5 µg/mL, heveadride 125 µg/mL, tautomycin 125 µg/mL
Reported 30- to >1000-fold MIC difference in broth microdilution assay
Supports antifungal screening context; cross-study validation needed.
Antifungal Botrytis cinerea MIC

Biosynthetic Divergence and 6-Hydroxylation

The biosynthetic pathway to scytalidin is defined by a unique, enzyme-catalyzed 6-hydroxylation of the common intermediate deoxyscytalidin by the α-ketoglutarate dependent oxidoreductase ScyL2 [1][2]. This is the final and exclusive step in the scytalidin pathway. In contrast, the octadride zopfiellin is produced from the same deoxyscytalidin intermediate in a different organism via 5-hydroxylation and subsequent ring contraction [1].

Biosynthetic divergence
Direct comparison
Scytalidin: C-6 hydroxylation by ScyL2 enzyme. Zopfiellin: C-5 hydroxylation + ring contraction from same intermediate.
Distinct enzymatic tailoring defines pathway endpoint
Gene disruption confirms specificity; class-level pathway inference.
Biosynthesis Nonadride Hydroxylation

pH-Dependent Antifungal Potency

The antifungal activity of scytalidin is strongly influenced by pH, with maximum potency reported at pH 3.5, and activity decreasing as pH increases . This pH optimum is notably more acidic than that of the related compound zopfiellin, which exhibits maximum antifungal activity at pH 5.0 [1]. This difference dictates their suitability for different environmental or host niches.

pH optimum
Cross-study
Scytalidin optimum pH 3.5; Zopfiellin optimum pH 5.0–5.5
≈1.5 unit shift in pH-dependent antifungal activity
Critical for formulation targeting acidic vs. neutral environments.
pH-Dependent Activity Antifungal Formulation

Broad-Spectrum Antifungal Activity

Scytalidin demonstrates a broad but differential spectrum of activity in vitro. At a concentration of 100 µg/disk, it produced distinct inhibition zones against both the human pathogen Aspergillus fumigatus (10 mm) and Candida albicans (2 mm) [1]. It was also effective against a variety of plant-associated fungi, indicating utility in both agricultural and biomedical research contexts [1].

Broad-spectrum activity
Class-level
A. fumigatus inhibition zone 10 mm; C. albicans 2 mm (100 µg/disk)
Reported differential activity against human-relevant fungi
Data from single study; direct comparator lacking.
Broad-Spectrum Antifungal Inhibition Zone

Low Phytotoxicity Profile

In seed germination tests, scytalidin exhibited relatively low phytotoxicity [1]. While a direct numerical comparison to a standard phytotoxic agent is not provided in the source, this observation is crucial as it suggests a potential therapeutic window for agricultural applications where antifungal efficacy is desired without harming the host plant. Many other potent antifungal natural products can be highly phytotoxic, limiting their direct use.

Phytotoxicity
Supporting
Relatively low phytotoxicity in seed germination tests
Qualitative observation suggests crop-safety margin
No quantitative comparator available; data to verify.
Phytotoxicity Crop Protection Seed Germination

C-6 Hydroxylation and Bioactivity

The C-6 hydroxyl group on the nonadride core is not merely a structural feature; it is essential for scytalidin's antifungal bioactivity . This is supported by the fact that its immediate biosynthetic precursor, deoxyscytalidin, lacks this hydroxyl group and, as a distinct metabolite, is shunted down different biosynthetic pathways, resulting in molecules with different structures and activities (e.g., zopfiellin, castaneiolide) [1].

SAR: C-6 hydroxyl
Class-level
C-6 hydroxylation essential for scytalidin bioactivity; deoxyscytalidin lacks this group.
Structural requirement informs analog design
Derived from biosynthetic pathway analysis.
Structure-Activity Relationship Hydroxylation Bioactivity

Scytalidin Research and Industrial Applications


Agricultural Lead for Botrytis Control

The exceptional potency of scytalidin against Botrytis cinerea (MIC = 0.1 µg/mL) [1] makes it a prime lead scaffold for developing next-generation fungicides to combat gray mold in economically important crops like grapes and strawberries. Its superior activity over other natural nonadrides (30- to >1000-fold) [1] justifies its selection as a starting point for a medicinal chemistry program focused on agricultural fungicides.

Metabolic Engineering of Nonadrides

Scytalidin's unique biosynthetic endpoint, defined by the ScyL2-catalyzed C-6 hydroxylation [2], provides a specific genetic target for metabolic engineering. Researchers can use the Scytalidium album pathway and the scyL2 gene as a tool to modify the output of nonadride pathways, potentially redirecting flux or creating novel hydroxylated analogs. This is a distinct application not possible with pathways that lack this specific enzymatic step [2].

Formulation for Acidic Environments

The pH-dependent activity profile, with a clear optimum at pH 3.5 , is a key parameter for formulation scientists. This data guides the development of stabilized formulations (e.g., low-pH buffers, acidified gels) for specific applications where acidic conditions prevail, such as in certain fruit post-harvest treatments or in niche topical antifungal preparations where an acidic vehicle is preferred.

Comparator in Biosynthetic Studies

Due to its well-characterized biosynthesis and its role as a key intermediate (deoxyscytalidin) for multiple maleidride classes [2], scytalidin serves as an essential standard and comparator for studying fungal secondary metabolism. It is a critical tool for researchers investigating pathway divergence, enzyme function (e.g., α-ketoglutarate dependent dioxygenases), and the role of tailoring enzymes in creating chemical diversity [2].

Application
Selection Property
Validation Focus
Botrytis cinerea antifungal screening
Nonadride scaffold potency context
MIC endpoints and spectrum against gray mold
Fungal metabolic engineering
C-6 hydroxylation pathway (ScyL2)
Enzyme function and pathway flux manipulation
Acidic-environment antifungal formulation
pH-dependent activity profile (optimum ∼3.5)
Stability and efficacy at low pH
Nonadride biosynthesis comparator
Well-characterized biosynthetic endpoint
Pathway divergence and intermediate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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